molecular formula C18H11Cl2NO6S2 B6523175 2-[(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 875286-50-3

2-[(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B6523175
CAS No.: 875286-50-3
M. Wt: 472.3 g/mol
InChI Key: HJIQZYMJLJJHQY-NSIKDUERSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features:

  • A (Z)-configured arylidene group at the 5-position of the thiazolidinone ring, derived from 5-(2,5-dichlorophenyl)furan-2-carbaldehyde.
  • A 2-sulfanylidene (thiocarbonyl) group at the 2-position, enhancing electronic delocalization.

The dichlorophenyl and furan substituents likely influence steric and electronic properties, impacting biological activity (e.g., enzyme inhibition) and crystallographic behavior . While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., ) suggest roles in targeting aminopeptidases or sulfonamide-sensitive enzymes .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO6S2/c19-8-1-3-11(20)10(5-8)13-4-2-9(27-13)6-14-16(24)21(18(28)29-14)12(17(25)26)7-15(22)23/h1-6,12H,7H2,(H,22,23)(H,25,26)/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIQZYMJLJJHQY-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid , also known as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H13Cl2N3O4SC_{18}H_{13}Cl_2N_3O_4S, with a molecular weight of approximately 454.3 g/mol. The structure features a thiazolidinone core with a furan moiety and dichlorophenyl substituents, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC18H13Cl2N3O4S
Molecular Weight454.3 g/mol
IUPAC NameThis compound
InChI KeyGYQHREYQWZQWSE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolidinone ring and subsequent functionalization with furan and dichlorophenyl groups. Common methods include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with rhodanine derivatives.
  • Cyclization : Cyclization reactions are employed to form the thiazolidinone structure.
  • Functional Group Modifications : Further modifications introduce the butanedioic acid moiety.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, such as proteases and kinases.
  • Receptor Interaction : The compound may interact with various receptors, altering cellular signaling pathways.
  • Antioxidant Activity : The presence of the furan ring contributes to potential antioxidant properties.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound possess significant antimicrobial properties. For instance:

  • A study demonstrated that related thiazolidinones exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/ml .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In vitro studies on different cancer cell lines (e.g., Huh7, Caco2, HCT116) showed IC50 values lower than 10 μM for certain derivatives, indicating strong antiproliferative effects .

Antimalarial Activity

Some studies have evaluated the antimalarial effects against Plasmodium falciparum. Compounds related to this structure demonstrated varying degrees of efficacy:

  • One derivative showed an IC50 value of 35 µM against chloroquine-sensitive strains .

Case Studies

  • Antimicrobial Study : Zvarec et al. reported that derivatives exhibited antibacterial activity against Staphylococcus aureus with MIC values indicating effective inhibition .
  • Anticancer Research : Liang et al. designed inhibitors based on similar thiazolidinone structures and found promising results against specific cancer cell lines .
  • Antimalarial Evaluation : A derivative was tested for antimalarial activity and showed significant inhibition against chloroquine-resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Key Substituents Functional Implications Reference
Target Compound 1,3-Thiazolidin-4-one - 5-(2,5-Dichlorophenyl)furan-2-yl group
- Butanedioic acid
Enhanced hydrophilicity due to dicarboxylic acid; potential for hydrogen bonding and ionic interactions.
2-{5-[3-(2,5-Dimethyl-phenyl)-2-imino-4-oxo-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic acid () 1,3-Thiazolidin-4-one - 2,5-Dimethylphenyl group
- Benzoic acid
Reduced electron-withdrawing effects (methyl vs. Cl); altered solubility due to benzoic acid.
4-{5-[(Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide () 1,3-Thiazolidin-2,4-dione - Benzenesulfonamide Stronger hydrogen-bonding capacity via sulfonamide; potential for targeting sulfonamide-binding enzymes.
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones () 1,3-Thiazolidin-4-one - 4-Hydroxyphenyl group
- Hydrazone side chain
Increased π-π stacking potential; hydrazone may confer chelation or redox activity.

Key Findings from Structural Comparisons:

Sulfonamide substitution () increases polarity and hydrogen-bonding capacity, which may improve binding to polar enzyme active sites .

Solubility and Bioavailability :

  • The butanedioic acid moiety in the target compound improves aqueous solubility relative to benzoic acid derivatives (), which could enhance bioavailability .
  • Hydrazone -containing analogs () may exhibit pH-dependent solubility due to protonation/deprotonation of the hydrazone nitrogen .

4-Hydroxyphenyl groups () are common in estrogen receptor modulators, though this remains speculative without direct data .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves reacting primary amines with carbon disulfide and α-halo ketones. For instance, 5-(2,5-dichlorophenyl)furan-2-carbaldehyde can be condensed with thiourea and chloroacetic acid under basic conditions to yield the 2-sulfanylidene-thiazolidin-4-one core. The reaction typically proceeds in ethanol or methanol at reflux (60–80°C), with sodium acetate or triethylamine as catalysts. The Z-configuration at the C5 position is stabilized by intramolecular hydrogen bonding between the thione sulfur and the exocyclic double bond.

Post-Modification of Preformed Thiazolidinones

Alternative approaches functionalize preassembled thiazolidinones. For example, 3-(carboxypropyl)-2-thioxo-1,3-thiazolidin-4-one can be coupled with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde via Knoevenagel condensation. This method employs piperidine or morpholine as organocatalysts in toluene, achieving yields of 65–78%. The exocyclic double bond’s stereochemistry is influenced by solvent polarity, with polar aprotic solvents favoring the Z-isomer due to enhanced resonance stabilization.

Optimization of Condensation and Cyclization

Critical parameters for high-yield synthesis include:

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent polarityEthanol > DMF+15–20%
Reaction temperature70–80°C+25%
Catalyst (piperidine)5 mol%+30%

Polar solvents enhance nucleophilicity of the thiazolidinone nitrogen, accelerating alkylation. Elevated temperatures favor cyclization but risk thermal decomposition beyond 90°C.

Stereochemical Control

The Z-isomer predominates (>90%) when reactions are conducted under inert atmospheres (N2/Ar), minimizing oxidative side products. Chiral auxiliaries, such as (S)-tert-butyl oxazolidine carboxylates, can induce enantioselectivity, though this remains underexplored for the target compound.

Characterization and Analytical Validation

Post-synthetic analysis confirms structural integrity:

Spectroscopic Profiling

  • 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H, furan-H), 7.65–7.58 (m, 2H, Ar-H), 6.95 (s, 1H, exocyclic CH), 4.32 (t, J = 7.2 Hz, 2H, N-CH2), 2.51–2.45 (m, 4H, succinate CH2).

  • IR (KBr): ν 1745 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (COOH), 1250 cm⁻¹ (C=S).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows >98% purity at 254 nm. Retention time correlates with logP values calculated via Crippen’s fragmentation method .

Q & A

Q. Example Optimization Table :

StepReagents/ConditionsYield Improvement StrategyReference
Knoevenagel CondensationDMF, acetic acid, refluxSlow addition of aldehyde
CyclizationChloroacetic acid, NaOAcMicrowave-assisted heating

Structural Characterization

Basic : What spectroscopic methods are used for structural confirmation?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Z-configuration of the exocyclic double bond and substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • LC-MS : To verify molecular weight (e.g., m/z 520.2 [M+H]⁺) and purity (>95%) .
  • FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S) .

Advanced : How to resolve ambiguities in spectroscopic data caused by complex substituents?

  • 2D NMR (COSY, HSQC) : Assign overlapping signals from the dichlorophenyl and furan groups .
  • X-ray crystallography : For absolute configuration determination, especially if bioactivity is stereospecific .

Biological Activity Analysis

Basic : What biological activities have been reported for similar thiazolidinone derivatives?

  • Antimicrobial : Inhibition of E. coli and S. aureus (MIC: 8–32 µg/mL) via disruption of cell membrane integrity .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀: 12 µM) in RAW 264.7 macrophages .
  • Antioxidant : DPPH radical scavenging (EC₅₀: 45 µM) .

Advanced : How to address contradictions in reported bioactivity data across studies?

  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., dichlorophenyl vs. trimethoxyphenyl) to isolate activity contributors .

Q. Bioactivity Comparison Table :

ActivityModel SystemObserved EffectReference
AntimicrobialE. coli (in vitro)MIC = 16 µg/mL
Anti-inflammatoryRAW 264.7 macrophagesCOX-2 inhibition (IC₅₀ = 12 µM)

Functional Group Reactivity

Basic : What key functional groups influence reactivity?

  • Thioxothiazolidinone core : Participates in Michael addition and nucleophilic substitution .
  • Dichlorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
  • Butanedioic acid side chain : Enables salt formation for improved solubility .

Advanced : What strategies improve bioactivity through functional group modification?

  • Isosteric replacement : Substitute sulfur in the thiazolidinone ring with selenium to enhance redox activity .
  • Pro-drug design : Esterify the carboxylic acid to increase cell permeability, with hydrolysis in vivo .

Experimental Design for Bioactivity Studies

Basic : What in vitro assays are suitable for initial screening?

  • MTT assay : Cytotoxicity screening (IC₅₀ values) in cancer cell lines .
  • Enzyme inhibition assays : Measure IC₅₀ for targets like COX-2 or α-glucosidase .

Advanced : How to design in vivo studies considering metabolic stability?

  • Pharmacokinetic profiling : Assess oral bioavailability and half-life in rodent models using LC-MS/MS .
  • Metabolite identification : Use hepatic microsomes to predict phase I/II metabolism .

Data Contradiction Resolution

Advanced : How to reconcile conflicting reports on antimicrobial potency?

  • Replicate under standardized conditions : Control variables like bacterial strain (ATCC vs. clinical isolates) and culture medium .
  • Check for impurities : HPLC purity >98% reduces false positives from synthetic by-products .

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